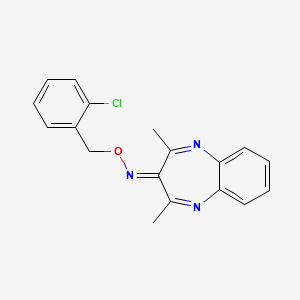![molecular formula C14H17N3O3 B5646102 6-[(4-ethoxyphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 5807-93-2](/img/structure/B5646102.png)
6-[(4-ethoxyphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 6-[(4-ethoxyphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a derivative of the pyrimidinedione class, known for its varied pharmacological activities and significant interest in medicinal chemistry. It's structurally characterized by the presence of a pyrimidinedione core substituted with ethoxyphenyl and dimethylamino groups, contributing to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of pyrimidinedione derivatives typically involves strategic functionalization of the core pyrimidine ring. A common approach includes the condensation of ethyl acetoacetate with urea or thiourea, followed by substitution reactions to introduce specific functional groups such as the ethoxyphenyl and amino groups (Katakami et al., 1992). This method allows for the precise manipulation of the molecule's structure to achieve desired properties and activities.
Molecular Structure Analysis
The molecular structure of pyrimidinediones is characterized by planar pyrimidine rings, often showing significant displacements from this plane due to the substituents (Trilleras et al., 2009). These structural nuances are crucial for the compound's interactions with biological targets, significantly influencing its reactivity and binding affinities.
Chemical Reactions and Properties
Pyrimidinedione derivatives engage in various chemical reactions, including cycloadditions, electrophilic substitutions, and hydrogen bonding, which are pivotal in modifying their chemical properties and enhancing their biological activities. The functional groups attached to the pyrimidine core, such as the ethoxyphenyl and amino groups, play essential roles in these reactions, determining the compound's reactivity and the formation of hydrogen-bonded networks (Rodríguez et al., 2009).
Physical Properties Analysis
The physical properties of 6-[(4-ethoxyphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, including solubility, melting point, and crystal structure, are significantly influenced by its molecular structure. The presence of ethoxy and amino groups can enhance solubility in organic solvents, while the planarity and substituents of the pyrimidine ring affect its crystalline structure and melting point (Nagarajaiah et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrimidinedione derivatives, such as acidity, basicity, and nucleophilicity, are primarily dictated by the nature and position of substituents on the pyrimidine ring. These properties are crucial for the compound's biological activity and its interaction with biological systems. The ethoxyphenyl and amino groups contribute to the compound's overall electronic structure, influencing its chemical behavior and reactivity (Fakheri-Vayeghan et al., 2018).
Eigenschaften
IUPAC Name |
6-(4-ethoxyanilino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-20-11-7-5-10(6-8-11)15-12-9-13(18)17(3)14(19)16(12)2/h5-9,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTILCRWUPPYWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973650 |
Source


|
| Record name | 6-(4-Ethoxyanilino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
5807-93-2 |
Source


|
| Record name | 6-(4-Ethoxyanilino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(difluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5646029.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-fluorophenyl)sulfonyl]piperidine](/img/structure/B5646039.png)

![2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5646071.png)
![6-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5646079.png)


![2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646086.png)
![5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646093.png)

